Azido-PEG9-amine

Catalog No.
S520308
CAS No.
1207714-69-9
M.F
C20H42N4O9
M. Wt
482.58
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG9-amine

CAS Number

1207714-69-9

Product Name

Azido-PEG9-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C20H42N4O9

Molecular Weight

482.58

InChI

InChI=1S/C20H42N4O9/c21-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-23-24-22/h1-21H2

InChI Key

QECAUUOGHAUEDJ-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Solubility

Soluble in DMSO

Synonyms

Azido-PEG9-amine

Description

The exact mass of the compound Azido-PEG9-amine is 482.2952 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Polyethylene Glycol (PEG) Spacer

    This central portion of the molecule is a hydrophilic chain of ethylene glycol units (PEG). The length of the PEG chain in Azido-PEG9-amine is denoted by "9," indicating nine repeating units. This PEG spacer offers several advantages:

    • Increased Water Solubility: PEGylation, the addition of PEG chains, enhances the water solubility of biomolecules . This property is crucial for working with biomolecules in aqueous environments commonly used in biological research.
    • Improved Biocompatibility: PEG chains can reduce a molecule's immunogenicity and potential toxicity . This makes Azido-PEG9-amine a valuable tool for applications involving biomolecules intended for in vivo use.
    • Enhanced Stability: The PEG spacer can provide some steric hindrance, protecting the attached biomolecules from degradation by enzymes .
  • Azide Group

    One terminal end of the molecule features an azide (N3) functional group. Azides are known for their participation in a specific type of chemical reaction called "Click Chemistry" . Click Chemistry offers several attractive features for bioconjugation:

    • High Specificity: Azide groups can react efficiently with alkyne groups under mild physiological conditions to form a stable triazole linkage . This regioselectivity (reaction at a specific site) minimizes unwanted side reactions.
    • Bioorthogonal: The reaction between azides and alkynes is biocompatible, meaning it occurs selectively without interfering with other functional groups commonly present in biomolecules . This allows for targeted modifications of biomolecules within complex biological environments.
  • Primary Amine Group

    The other terminal end of Azido-PEG9-amine possesses a primary amine (NH2) group. Primary amines are versatile functional groups that can participate in various conjugation reactions with other biomolecules:

    • Amide Bond Formation: The amine group can react with carboxylic acids (COOH) to form stable amide bonds under specific activation conditions . This allows Azido-PEG9-amine to be conjugated to antibodies, proteins, or other biomolecules containing carboxylic acid groups.
    • Reaction with NHS Esters: The amine group can also react with N-hydroxysuccinimide (NHS) esters, a common activated ester functional group used for bioconjugation . This strategy offers an alternative approach for attaching Azido-PEG9-amine to biomolecules.

Azido-PEG9-amine is a specialized compound characterized by its unique structure, featuring a polyethylene glycol (PEG) chain with a length of nine ethylene glycol units, terminated with an azide group and an amine group. The molecular formula for Azido-PEG9-amine is C20H42N4O9, and it has a molecular weight of 482.57 g/mol. This compound is primarily utilized as a linker in the synthesis of antibody-drug conjugates (ADCs) and as a component in the development of proteolysis-targeting chimeras (PROTACs) due to its favorable solubility and reactivity properties .

While detailed safety information on Azido-PEG9-amine is limited, some general precautions should be considered:

  • Potential irritant: Azide compounds can be irritants to the skin and eyes. Standard laboratory practices for handling potentially hazardous chemicals should be followed when working with Azido-PEG9-amine [].
  • Proper disposal: Refer to supplier recommendations for proper disposal procedures, as some chemical components might require specific waste handling protocols [].
  • The hydroxyl group can be converted to an azide via a nucleophilic substitution reaction.
  • The amine functionality can be introduced through amination reactions using suitable reagents .

This multi-step synthesis allows for precise control over the final product's functional groups, making it versatile for various applications.

Azido-PEG9-amine exhibits significant biological utility primarily due to its role in drug delivery systems. As part of ADCs, it aids in targeting specific cells, enhancing the therapeutic efficacy while minimizing off-target effects. The compound's ability to form stable linkages through click chemistry makes it an essential tool in bioconjugation strategies, allowing for precise modifications of biomolecules . Its hydrophilic nature also improves solubility in aqueous environments, which is beneficial for biological applications.

Azido-PEG9-amine has diverse applications in:

  • Antibody-Drug Conjugates: Enhancing targeted delivery of cytotoxic drugs to cancer cells.
  • Proteolysis-Targeting Chimeras: Facilitating targeted protein degradation.
  • Bioconjugation: Serving as a linker for attaching drugs or imaging agents to biomolecules.
  • Nanotechnology: Utilized in the development of nanocarriers for drug delivery systems.

Its unique properties make it a valuable compound in both research and therapeutic contexts .

Studies involving Azido-PEG9-amine often focus on its interactions with other biomolecules through click chemistry. These interactions allow researchers to explore:

  • The efficiency of drug delivery systems.
  • The stability of conjugated products.
  • The specificity of targeting mechanisms in ADCs.

Such studies are critical for optimizing formulations and understanding the pharmacokinetics of drug delivery systems .

Azido-PEG9-amine shares structural similarities with several other compounds that also feature PEG linkers and functional groups. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
Azido-PEG1-amineAzide, AmineShorter PEG chain (1 unit); used for smaller constructs .
Azido-PEG4-amineAzide, AmineIntermediate chain length; versatile for various applications .
Amino-PEG9-aldehydeAldehyde, AmineContains an aldehyde instead of an azide; used for different coupling strategies .
DBCO-PEG9-aminoDBCO, AmineUtilizes DBCO for strain-promoted cycloaddition; offers alternative bioconjugation methods .

Uniqueness of Azido-PEG9-Amine

Azido-PEG9-amines' unique combination of a long PEG chain with both azide and amine functionalities allows for enhanced solubility and reactivity compared to shorter PEG derivatives. Its application in both ADCs and PROTACs highlights its versatility in drug development and biomolecular research, distinguishing it from other similar compounds that may not possess such dual functionality or length .

Azido-PEG9-amine, systematically named 29-azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-amine, belongs to the class of monodisperse PEG linkers. Its molecular structure comprises a linear heptaethylene glycol chain (PEG9) terminated by an azide (-N₃) and a primary amine (-NH₂) group. The PEG spacer consists of nine ethylene oxide units, providing hydrophilicity and flexibility, while the reactive termini enable orthogonal conjugation strategies.

Molecular Characteristics

  • Molecular formula: C₂₀H₄₂N₄O₉
  • Molecular weight: 482.6 g/mol
  • SMILES string: NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
  • Purity: ≥90% (oligomer purity) in commercial preparations

The azide group participates in strain-promoted or copper-catalyzed azide-alkyne cycloadditions (SPAAC/CuAAC), while the amine reacts with carboxylic acids, NHS esters, or aldehydes. This dual functionality allows sequential or simultaneous conjugation of biomolecules, nanoparticles, or synthetic polymers.

Physical Properties

  • Solubility: Miscible in polar solvents (DCM, THF, DMF) and aqueous media
  • Storage: Stable at -20°C under inert conditions
  • Appearance: Colorless to light yellow viscous liquid

The PEG spacer’s ethylene oxide units confer water solubility and reduce immunogenicity, making the compound ideal for in vivo applications.

Historical Development in PEG-Based Linker Chemistry

The evolution of Azido-PEG9-amine is rooted in the broader history of PEGylation, which began in the 1970s with the covalent attachment of PEG to proteins to enhance circulation time and reduce immunogenicity. Early PEG derivatives were polydisperse, limiting their precision in bioconjugation.

Key Milestones

  • 1981: Enzon, Inc., commercialized the first PEGylated drug (Adagen®), validating PEG’s therapeutic potential.
  • 1990s: Advances in solid-phase synthesis enabled monodisperse PEGs with defined lengths (e.g., PEG4, PEG8, PEG12).
  • 2000s: Heterobifunctional PEGs (e.g., Azido-PEG9-amine) emerged, combining bio-orthogonal click chemistry (azides) and traditional amine coupling.

Role in Modern Bioconjugation and Nanotechnology

Azido-PEG9-amine’s dual reactivity has made it indispensable in three key areas:

Drug Delivery Systems

  • Antibody-Drug Conjugates (ADCs): The amine group links to antibody carboxylates, while the azide connects to cytotoxic payloads via click chemistry. For example, trastuzumab-PEG9-monomethyl auristatin E conjugates show enhanced tumor targeting.
  • PEGylation: Prolongs circulation half-life of therapeutics (e.g., interferons, enzymes) by reducing renal clearance and immunogenicity.

Surface Functionalization

  • Nanoparticle Modification: Azido-PEG9-amine enables spatioselective functionalization of poly(lactide-co-glycolide) (PLGA) nanoparticles. In one study, azide-terminated nanoparticles reacted with alkyne-labeled RGD peptides to enhance cellular uptake in corneal epithelial cells.
  • Biosensors: PEG layers reduce nonspecific protein adsorption, improving sensor sensitivity. Amine groups anchor enzymes (e.g., glucose oxidase), while azides allow subsequent click-based modifications.

Proteomics and Biomaterial Engineering

  • Protein Labeling: Azides react with DBCO-fluorophores for fluorescence resonance energy transfer (FRET) studies.
  • Hydrogel Formation: Amine groups crosslink with acrylate-terminated PEGs to form scaffolds for 3D cell culture.

Case Study: Targeted NanomedicineAzido-PEG9-amine-functionalized liposomes loaded with doxorubicin demonstrated a 3.2-fold increase in tumor accumulation compared to non-PEGylated counterparts in murine models. The azide group allowed post-formulation attachment of folate ligands via CuAAC, exemplifying modular design.

Synthetic Methodologies for Azido-Polyethylene Glycol 9-amine

The synthesis of azido-polyethylene glycol 9-amine represents a sophisticated approach to heterobifunctional linker chemistry, combining azide and amine functionalities within a nonaethylene glycol framework [1]. This compound, with the molecular formula C₂₀H₄₂N₄O₉ and molecular weight of 482.57 Daltons, serves as a versatile bioconjugation reagent with applications spanning antibody-drug conjugates and proteolysis targeting chimera synthesis [20] [21] [25].

The second critical step involves azidation through nucleophilic displacement of the mesylate leaving group using sodium azide in dimethylformamide solvent [2]. Research by Ren and colleagues demonstrated that this azidation reaction proceeds efficiently at 65°C over 16 hours, achieving isolated yields ranging from 77% to 98% [2]. The azide introduction utilizes five molar equivalents of sodium azide per mesylate group to ensure complete conversion [2].

The final amine introduction step represents the most challenging aspect of the synthesis due to the requirement for selective reduction of azide functionality while preserving the terminal azide group [2]. Traditional approaches employed the Staudinger reduction using triphenylphosphine, but this methodology suffers from incomplete conversion and contamination with phosphine oxide byproducts [2] [35]. Advanced methodologies now utilize zinc-mediated reduction in the presence of ammonium chloride, providing quantitative conversion with isolated yields of 82-99% [2].

Table 1: Comparative Synthetic Approaches for Azido-Polyethylene Glycol 9-amine

MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)AdvantagesLimitations
Traditional StaudingerDiazido-PEG9Triphenylphosphine, H₂OTHF, reflux, 24h~60Mild conditionsLow yield, phosphine contamination [2]
Zinc ReductionDiazido-PEG9Zn, NH₄ClTHF/H₂O, reflux, 72h82-99High yield, clean workupExtended reaction time [2]
Catalytic HydrogenationDiazido-PEG9Rh/Al₂O₃, H₂MeOH, rt, 4h65-92Rapid conversionRequires specialized catalyst [36]
Polymer-Supported FormateDiazido-PEG9PSF, Zn dustMeOH, rt, 2-3h85-95Recyclable reagentLimited substrate scope [33]

The zinc-mediated reduction methodology has emerged as the preferred approach due to its operational simplicity and excellent yields [2]. This method employs zinc metal in conjunction with ammonium chloride as a proton source, facilitating the selective reduction of one azide group while maintaining the integrity of the remaining azide functionality [2]. The reaction proceeds through a radical mechanism where zinc serves as both electron donor and Lewis acid catalyst [33].

Alternative synthetic strategies involve the use of ruthenium-catalyzed visible light-induced azide reduction, which demonstrates remarkable functional group tolerance [34]. This photocatalytic approach utilizes ruthenium bipyridyl complexes with Hantzsch ester as a hydride source, enabling azide reduction under mild aqueous conditions [34]. The reaction proceeds efficiently at room temperature under compact fluorescent lamp irradiation, achieving complete conversion within 24 hours [34].

Sequential reagent addition methodologies have been developed to minimize purification steps and improve overall efficiency [2]. These one-pot procedures involve successive addition of mesylation reagents, azidation reagents, and reduction reagents without intermediate isolation [2]. Research demonstrates that such sequential approaches can achieve overall yields of 74% for the complete transformation from dihydroxy-polyethylene glycol to azido-polyethylene glycol 9-amine [2].

Monodisperse vs. Polydisperse Polyethylene Glycol Linker Synthesis

The distinction between monodisperse and polydisperse polyethylene glycol synthesis represents a fundamental consideration in the preparation of azido-polyethylene glycol 9-amine [7] [9]. Monodisperse polyethylene glycol refers to polymers with precise molecular weight control and uniform chain length distribution, characterized by a polydispersity index of 1.0 [10] [12]. In contrast, polydisperse polyethylene glycol exhibits molecular weight distributions spanning a range of values, typically resulting from conventional polymerization methodologies [12].

Traditional polyethylene glycol synthesis relies on ring-opening polymerization of ethylene oxide under basic or acidic conditions, inherently producing polydisperse materials [5] [8]. These polymerization methods generate molecular weight distributions with polydispersity indices ranging from 1.5 to 2.0 for chain polymerization mechanisms and approximately 2.0 for step polymerization processes [12]. The broad molecular weight distribution in polydisperse polyethylene glycol creates challenges for bioconjugation applications where precise linker length is critical for biological activity [7].

Monodisperse polyethylene glycol synthesis employs stepwise methodologies that enable precise control over chain length and molecular weight [5] [8]. These approaches utilize protecting group strategies combined with Williamson ether formation reactions to achieve iterative chain elongation [5] [28]. The most common methodology involves the use of acid-labile protecting groups such as 4,4'-dimethoxytrityl groups, which can be selectively removed under mildly acidic conditions [28] [29].

Table 2: Comparison of Monodisperse vs. Polydisperse Polyethylene Glycol Synthesis

ParameterMonodisperse SynthesisPolydisperse Synthesis
Polydispersity Index1.00-1.02 [10]1.5-2.0 [12]
Synthesis MethodStepwise coupling [5]Ring-opening polymerization [7]
Molecular Weight ControlPrecise [10]Broad distribution [12]
Synthesis TimeExtended [5]Rapid [7]
CostHigh [7]Low [7]
Purity>99% [10]Variable [12]
BiocompatibilityEnhanced [10]Standard [12]

Recent innovations in monodisperse polyethylene glycol synthesis have focused on developing base-labile protecting group strategies [5] [29]. Research by Zhang and colleagues demonstrated the utility of phenethyl protecting groups that undergo beta-elimination under basic conditions, enabling one-pot deprotection and coupling reactions [29]. This methodology reduces the number of synthetic steps from three to two per elongation cycle, significantly improving synthetic efficiency [29].

Solid-phase synthesis methodologies have been developed to address the challenges associated with solution-phase monodisperse polyethylene glycol synthesis [28]. These approaches utilize Wang resin as a solid support, enabling the use of excess reagents to drive Williamson ether formation reactions to completion [28]. The solid-phase methodology eliminates the need for chromatographic purification of intermediates, relying instead on simple washing procedures [28].

The impact of monodispersity on azido-polyethylene glycol 9-amine properties extends beyond molecular weight uniformity to encompass bioactivity and pharmacokinetic behavior [10]. Monodisperse derivatives demonstrate enhanced biocompatibility, reduced immunogenicity, and improved safety profiles compared to polydisperse analogs [7] [10]. These advantages result from the elimination of low molecular weight impurities that can exhibit cytotoxicity and the presence of defined physicochemical properties [10].

Commercial production of monodisperse polyethylene glycol derivatives has become increasingly viable through advances in synthetic methodology and purification techniques [7]. Discrete polyethylene glycol compounds ranging from 4 to 48 ethylene oxide units are now available through stepwise synthetic approaches, providing researchers with precise molecular tools for bioconjugation applications [10].

Innovations in Azide-Amine Heterobifunctionalization

The development of azide-amine heterobifunctionalized polyethylene glycol derivatives represents a significant advancement in bioorthogonal chemistry and click reaction methodologies [1] [6]. These bifunctional linkers enable sequential or simultaneous conjugation reactions with complementary reactive partners, facilitating the construction of complex bioconjugate architectures [3] [6].

Click chemistry applications utilizing azido-polyethylene glycol 9-amine leverage the bioorthogonal reactivity of azide groups with alkyne functionalities [17] [19]. Copper-catalyzed azide-alkyne cycloaddition reactions proceed under mild aqueous conditions, forming stable 1,2,3-triazole linkages with excellent chemoselectivity [4] [17]. Research demonstrates that these reactions achieve quantitative conversion within hours at room temperature using copper sulfate and sodium ascorbate catalyst systems [17].

Strain-promoted azide-alkyne cycloaddition represents an alternative click chemistry approach that eliminates the requirement for copper catalysis [15]. This methodology utilizes cyclooctyne derivatives such as dibenzocyclooctyne to achieve rapid cycloaddition with azide groups in biological environments [15]. The copper-free nature of strain-promoted reactions makes them particularly suitable for live cell labeling and in vivo applications [15].

Table 3: Click Chemistry Methodologies for Azido-Polyethylene Glycol 9-amine

Reaction TypeCatalystReaction ConditionsRateBiocompatibilityApplications
CuAACCu(I)/TBTAAqueous, pH 7-8, rtFast (1-24h) [17]ModerateIn vitro conjugation [17]
CuAACCu(I)/THPTAAqueous, pH 7-8, rtFast (1-24h) [17]HighLive cell labeling [17]
SPAACNoneAqueous, pH 7-8, rtModerate (2-48h) [15]ExcellentIn vivo applications [15]
Photo-clickRu(bpy)₃²⁺Visible light, rtSlow (10min-24h) [34]HighTemporal control [34]

The amine functionality in azido-polyethylene glycol 9-amine provides complementary reactivity for conjugation with carboxylic acids, N-hydroxysuccinimide esters, and carbonyl compounds [4] [6]. N-hydroxysuccinimide ester chemistry represents the most widely utilized approach for amine-selective bioconjugation, proceeding efficiently at physiological pH values [4]. Research indicates that these reactions achieve completion within 1-2 hours at room temperature with yields exceeding 90% [4].

Reductive amination methodologies enable the conjugation of azido-polyethylene glycol 9-amine with aldehyde and ketone functionalities [6]. These reactions typically employ sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents, proceeding under mildly acidic conditions [6]. The reductive amination approach provides access to secondary amine linkages with enhanced stability compared to Schiff base intermediates [6].

Innovations in heterobifunctional crosslinking have focused on developing orthogonal reaction strategies that enable sequential conjugation without interference [3] [16]. Research by Kinbara and colleagues demonstrated the synthesis of multivalent protein crosslinkers utilizing azide-alkyne click chemistry followed by thiol-maleimide conjugation [3]. These sequential approaches achieved crosslinking yields of 70% for tetravalent constructs [3].

Cleavable linker strategies have been developed to enable reversible bioconjugation and controlled release applications [16]. These methodologies incorporate enzyme-cleavable peptide sequences or pH-sensitive chemical bonds within the polyethylene glycol framework [16]. Research demonstrates that trypsin-cleavable sequences enable specific peptide mapping analysis while maintaining conjugation stability under physiological conditions [16].

Site-specific bioconjugation methodologies utilizing azido-polyethylene glycol 9-amine have been developed for protein modification applications [15]. These approaches employ chemoenzymatic tagging with azide-containing amino acid analogs during protein expression, followed by selective click chemistry conjugation [15]. The methodology enables N-terminal specific labeling with minimal perturbation of protein structure and function [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Exact Mass

482.2952

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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